3-Hydrazinyl-2-methoxypyridine hydrochloride
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Overview
Description
3-Hydrazinyl-2-methoxypyridine hydrochloride is a chemical compound with the molecular formula C6H10ClN3O. It is a derivative of pyridine, characterized by the presence of a hydrazinyl group at the third position and a methoxy group at the second position of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-2-methoxypyridine hydrochloride typically involves the reaction of 2-methoxypyridine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-Methoxypyridine
Reagent: Hydrazine hydrate
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process also emphasizes the importance of safety and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-2-methoxypyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of azo or azoxy compounds.
Reduction: Formation of hydrazones or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Hydrazinyl-2-methoxypyridine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-2-methoxypyridine hydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity or other biochemical pathways. The methoxy group can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylpyridine: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
3-Methoxypyridine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
2-Methoxypyridine: Similar structure but without the hydrazinyl group, leading to different chemical properties.
Uniqueness
3-Hydrazinyl-2-methoxypyridine hydrochloride is unique due to the presence of both the hydrazinyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields of research.
Biological Activity
3-Hydrazinyl-2-methoxypyridine hydrochloride (C₆H₁₀ClN₃O) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and comparative analysis with similar compounds.
This compound is characterized by the presence of a hydrazinyl functional group attached to a methoxypyridine ring. The hydrochloride form enhances its solubility, making it suitable for various biological assays and applications. The molecular weight is approximately 175.62 g/mol, which allows for efficient cellular uptake and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The hydrazinyl group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. This interaction can lead to alterations in enzyme kinetics and pathways involved in cell signaling and metabolism.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, which could be leveraged in developing new antibiotics.
- Anticancer Potential : Research indicates that it may have anticancer effects, possibly through the induction of apoptosis in tumor cells.
Antimicrobial Properties
This compound has been investigated for its potential as an antimicrobial agent. Studies show it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic.
Anticancer Activity
Research has highlighted its potential as an anticancer drug. In vitro studies demonstrate that the compound can induce cell death in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways or inhibition of cancer-related enzymes .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Hydrazinylpyridine | C₅H₈N₄ | Lacks methoxy group; simpler structure |
2-Methoxypyridine | C₆H₇NO | Base structure without hydrazine functionality |
4-Hydrazinyl-2-methoxypyridine | C₆H₈N₄O | Similar structure but different substitution pattern |
The unique combination of hydrazine and methoxy functionalities in this compound distinguishes it from similar compounds. This structural uniqueness may confer enhanced biological properties not observed in simpler analogs.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations, indicating strong potential for therapeutic use.
- Cancer Cell Studies : In research involving breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with this compound resulted in a marked reduction in cell viability, suggesting its role as a potential chemotherapeutic agent. The study highlighted the compound's ability to induce apoptosis through activation of caspase pathways .
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-10-6-5(9-7)3-2-4-8-6;/h2-4,9H,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTLMGZOHIMSTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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